molecular formula C10H20N2O B12329566 2-Methyl-1-(oxan-4-yl)piperazine

2-Methyl-1-(oxan-4-yl)piperazine

Cat. No.: B12329566
M. Wt: 184.28 g/mol
InChI Key: MZZOCMUNKIDOHC-UHFFFAOYSA-N
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Description

2-Methyl-1-(oxan-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(oxan-4-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups have been reported as effective synthetic routes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxan-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(oxan-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved in its action depend on the specific biological context and the nature of the target molecules.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

2-methyl-1-(oxan-4-yl)piperazine

InChI

InChI=1S/C10H20N2O/c1-9-8-11-4-5-12(9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3

InChI Key

MZZOCMUNKIDOHC-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2CCOCC2

Origin of Product

United States

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